

Technical Guide: (2,6-Dichlorophenyl)acetic-2,2-d2 Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,6-Dichlorophenyl)acetic-2,2-d2

Cat. No.: B595211

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of **(2,6-Dichlorophenyl)acetic-2,2-d2** acid, a deuterated analog of a non-steroidal anti-inflammatory drug (NSAID). This document is intended for an audience with a technical background in chemistry and pharmacology.

Chemical Properties and Data

(2,6-Dichlorophenyl)acetic-2,2-d2 acid is the isotopically labeled version of (2,6-Dichlorophenyl)acetic acid. The introduction of deuterium at the alpha-position of the acetic acid moiety can offer advantages in metabolic studies and may alter the pharmacokinetic profile of the parent compound.

Table 1: General Chemical Properties

Property	Value	Source
IUPAC Name	2-(2,6-dichlorophenyl)(2,2- ² H ₂)acetic acid	N/A
CAS Number	1219803-63-0	[1]
Molecular Formula	C ₈ H ₄ D ₂ Cl ₂ O ₂	[2]
Molecular Weight	207.05 g/mol	[2]
Appearance	White to off-white solid	[3]
Unlabeled CAS No.	6575-24-2	[1]

Table 2: Physicochemical Data

Property	Value	Source
Melting Point	158-161 °C (for unlabeled)	[4] [5]
pKa	3.80 ± 0.10 (Predicted for unlabeled)	[4]
XLogP3-AA	2.6 (for unlabeled)	[6]

Table 3: Spectroscopic Data (Expected for Deuterated Compound)

Technique	Expected Observations
¹ H NMR	Absence of the singlet corresponding to the α -protons (typically around 4.01 ppm for the non-deuterated ethyl ester). The aromatic protons would appear as a multiplet between 7.14-7.33 ppm (based on the non-deuterated ethyl ester). [4]
¹³ C NMR	The signal for the α -carbon would be a triplet due to coupling with deuterium. Other signals would be similar to the non-deuterated compound. For the non-deuterated ethyl ester, expected peaks are around 14.2, 36.8, 61.1, 128.0, 128.9, 131.4, 136.1, 169.5 ppm. [4]
Mass Spectrometry	The molecular ion peak would be shifted by +2 m/z units compared to the non-deuterated compound. The exact mass would be approximately 205.987 Da. [1]

Experimental Protocols

Synthesis of (2,6-Dichlorophenyl)acetic-2,2-d2 Acid

A plausible method for the synthesis of **(2,6-Dichlorophenyl)acetic-2,2-d2** acid involves the deuteration of the corresponding non-deuterated compound. This can be achieved through a base-catalyzed exchange reaction using a deuterium source like deuterium oxide (D_2O).

Materials:

- (2,6-Dichlorophenyl)acetic acid
- Sodium deuterioxide ($NaOD$) in D_2O (40 wt. %)
- Deuterium oxide (D_2O)
- Diethyl ether

- Deuterated hydrochloric acid (DCl) in D₂O
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Dissolution: Dissolve (2,6-Dichlorophenyl)acetic acid in a minimal amount of diethyl ether.
- Deuterium Exchange: Add a solution of sodium deuterioxide in D₂O to the reaction mixture. Stir the mixture vigorously at room temperature for 24-48 hours to allow for the exchange of the α -protons with deuterium. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the α -proton signal.
- Acidification: After the exchange is complete, carefully acidify the reaction mixture to a pH of approximately 1-2 using a solution of DCl in D₂O.
- Extraction: Extract the product into diethyl ether.
- Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude **(2,6-Dichlorophenyl)acetic-2,2-d2 acid**.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Workflow Diagram for Synthesis:

[Click to download full resolution via product page](#)

Synthesis Workflow

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Dissolve a small sample in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The absence of a signal at the chemical shift corresponding to the α -protons of the non-deuterated analog confirms successful deuteration.
- ^{13}C NMR: The spectrum will show a triplet for the α -carbon due to deuterium coupling.

Mass Spectrometry (MS):

- High-resolution mass spectrometry can be used to confirm the molecular weight and isotopic enrichment of the final product.

Isotopic Purity Analysis:

- The isotopic purity can be determined by mass spectrometry by comparing the relative intensities of the molecular ion peaks of the deuterated and any residual non-deuterated compound.

Biological Context and Signaling Pathway

(2,6-Dichlorophenyl)acetic acid, the non-deuterated parent compound, is a potent non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

The deuterated analog is expected to exhibit a similar mechanism of action. The introduction of deuterium can, in some cases, lead to a slower rate of metabolism, potentially altering the drug's pharmacokinetic profile.

Cyclooxygenase (COX) Signaling Pathway and Inhibition by (2,6-Dichlorophenyl)acetic acid:

The COX pathway is initiated by the release of arachidonic acid from cell membranes in response to inflammatory stimuli. COX enzymes then convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. (2,6-Dichlorophenyl)acetic acid inhibits this process.

[Click to download full resolution via product page](#)

COX Signaling Pathway Inhibition

This diagram illustrates that **(2,6-Dichlorophenyl)acetic-2,2-d2** acid acts by inhibiting both COX-1 and COX-2 enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins and reducing the downstream inflammatory response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2,6-Dichlorophenyl)acetic-Alpha,Alpha-d2 Acid [lgcstandards.com]
- 2. (2,6-Dichlorophenyl)acetic-alpha,alpha-d2 Acid [lgcstandards.com]
- 3. 2,6-Dichlorophenylacetic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2,6-Dichlorophenylacetic acid | 6575-24-2 [chemicalbook.com]
- 5. 2,6-二氯苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,6-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 81058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: (2,6-Dichlorophenyl)acetic-2,2-d2 Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b595211#2-6-dichlorophenyl-acetic-2-2-d2-chemical-properties\]](https://www.benchchem.com/product/b595211#2-6-dichlorophenyl-acetic-2-2-d2-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com